Sulfobetaine-16 Achieves 90% Protein Binding Inhibition at 0.3% Concentration, Outperforming Non-Ionic Detergents by 33-Fold
Sulfobetaine-16 (SB-16) demonstrates markedly superior efficiency in quenching protein adsorption to bare fused-silica capillary walls compared to non-ionic detergents as a class. In a comparative capillary electrophoresis study, SB-16 achieved 90% inhibition of protein-wall binding at a surfactant concentration of only 0.3% w/v. By contrast, non-ionic detergents required up to 10% w/v concentration to achieve the same 90% binding reduction—a >33-fold difference in required working concentration [1].
| Evidence Dimension | Surfactant concentration required for 90% protein binding inhibition |
|---|---|
| Target Compound Data | 0.3% w/v |
| Comparator Or Baseline | Non-ionic detergents (class): up to 10% w/v |
| Quantified Difference | >33-fold lower concentration requirement (0.3% vs 10%) |
| Conditions | Capillary zone electrophoresis; bare fused-silica capillary; protein adsorption quenching assay; aqueous buffer system |
Why This Matters
Procurement of SB-16 enables a >30-fold reduction in detergent mass required per experimental run, reducing both reagent cost and potential interference from high detergent concentrations.
- [1] Castelletti L, Verzola B, Gelfi C, Stoyanov A, Righetti PG. Quantitative studies on the adsorption of proteins to the bare silica wall in capillary electrophoresis. III: Effects of adsorbed surfactants on quenching the interaction. J Chromatogr A. 2000;894(1-2):281-289. View Source
